N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide is a chemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.323 g/mol. This compound is classified as an oxamide, characterized by the presence of an oxalic acid core linked to nitrogen atoms with various substituents. Specifically, this compound features a furan ring and a piperidine ring, which are known for their biological activity and potential therapeutic applications. The compound is primarily intended for research purposes and is not approved for human or veterinary use.
The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide typically involves multi-step organic reactions. While specific procedures for this compound are not extensively documented, general methods for synthesizing oxamides can be adapted. These methods often include:
The synthesis may require specific conditions such as controlled temperature and pressure, as well as the use of catalysts or solvents that facilitate the formation of the desired bonds while minimizing side reactions.
The molecular structure of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide includes several key features:
The InChI Key for this compound is IFCCPFIFQSDCEY-UHFFFAOYSA-N, and its SMILES representation is CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2.
While specific reactions involving N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide are not well-documented, it can be inferred that similar oxamides may undergo:
The reactivity of this compound will largely depend on its functional groups, particularly the carbonyls associated with the oxamide structure.
Currently, there is insufficient data on specific physical properties such as melting point, boiling point, solubility, or stability for N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide. General properties expected from similar compounds include:
Further experimental studies would be required to determine these properties accurately.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: